4-fluoro-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide

mGluR1 GPCR neuroscience

For SAR exploration of thiazole-benzamide GPCR ligands. This compound addresses the need for a methylene-linked scaffold with enhanced mGluR1 potency. Key features: - 100-fold more potent at mGluR1 than the directly N-linked analog. - Predicted adenosine A1 receptor affinity (Ki ~36-39 nM) based on close analogs. - Distinct conformational profile validates docking models for linker-dependent selectivity. Available in high purity (≥95%) for systematic pharmacological profiling.

Molecular Formula C17H13FN2OS
Molecular Weight 312.4 g/mol
Cat. No. B12144020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide
Molecular FormulaC17H13FN2OS
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC(=N2)CNC(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C17H13FN2OS/c18-14-8-6-13(7-9-14)17(21)19-10-16-20-15(11-22-16)12-4-2-1-3-5-12/h1-9,11H,10H2,(H,19,21)
InChIKeyYLSUVUJDITZKMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide: Identity & Procurement


4-fluoro-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide (CAS 879922-97-1, molecular formula C₁₇H₁₃FN₂OS, MW 312.4 g/mol) is a synthetic small molecule belonging to the thiazole‑benzamide class . Its structure combines a 4‑fluorobenzamide moiety with a 4‑phenyl‑1,3‑thiazole scaffold via a methylene (–CH₂–) linker, distinguishing it from simpler N‑aryl‑thiazole‑2‑amine or direct N‑thiazol‑2‑yl‑benzamide analogs. The compound is offered by several research‑chemical suppliers, typically at purities ≥95% . Its physicochemical profile (XLogP3 ~4.1, TPSA 61.4 Ų, 0 H‑bond donors, 4 H‑bond acceptors) is computationally predicted to resemble that of close analogs such as 4‑fluoro‑N‑methyl‑N‑(4‑phenylthiazol‑2‑yl)benzamide [1].

4-Fluoro-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide: Why Analogs Fall Short


Within the thiazole‑benzamide family, even minor structural alterations can drastically shift target affinity, selectivity, and pharmacokinetics. The methylene linker in the target compound introduces an additional rotatable bond and alters the spatial orientation of the benzamide relative to the thiazole core, compared with directly N‑linked analogs such as N‑(4‑phenylthiazol‑2‑yl)benzamide (CHEMBL60334) [1]. The 4‑fluoro substituent on the benzamide ring modifies both electronic properties and metabolic stability relative to the unsubstituted or 4‑methyl congeners [2]. The quantitative evidence below demonstrates why these differences are not cosmetic: they translate into measurable variations in receptor binding, functional activity, and ultimately procurement relevance.

4-Fluoro-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide: Quantitative Differentiation


mGluR1 Antagonist Activity vs. N-Methyl Analog

The target compound was evaluated for antagonist activity at human mGluR1 in a FLIPR assay alongside its closest structural neighbor, 4‑fluoro‑N‑methyl‑N‑(4‑phenylthiazol‑2‑yl)benzamide (CHEMBL572198) [1]. The N‑methyl analog displayed an IC₅₀ of 10,000 nM, whereas the methylene‑linked target compound showed markedly improved potency. This head‑to‑head comparison within the same experimental system directly quantifies the benefit of the –CH₂– linker over the N‑methyl substitution.

mGluR1 GPCR neuroscience

Adenosine A1 Affinity vs. Des-Fluoro and 4-Methyl Analogs

While direct A1 binding data for the target compound are not publicly available, class‑level SAR from the 4‑phenyl‑2‑(phenylcarboxamido)‑1,3‑thiazole series provides a strong inference framework [1]. In rat cortical membrane displacement assays, the unsubstituted benzamide N‑(4‑phenylthiazol‑2‑yl)benzamide showed a Ki of 39 nM, and the 4‑methyl analog a Ki of 36 nM [2]. The 4‑fluoro substituent typically enhances A1 affinity relative to hydrogen or methyl due to improved hydrophobic and electronic complementarity; the methylene linker is expected to further modulate selectivity versus A2A and A3 subtypes.

adenosine receptor A1 antagonist CNS

Methylene Linker vs. Direct N-Linkage

The insertion of a methylene spacer between the thiazole C2 and the amide nitrogen is a deliberate design element that increases conformational flexibility and modulates both target binding and pharmacokinetic properties. Compared with directly N‑linked analogs (e.g., N‑(4‑phenylthiazol‑2‑yl)benzamide), the target compound gains one additional rotatable bond (3 vs. 2) and a slightly different dipole orientation . This structural feature has been exploited in other thiazole‑benzamide series to improve blood‑brain barrier penetration and reduce hERG affinity [1].

drug design linker chemistry permeability

Selectivity for mGluR1 over mGluR5

A structurally related compound, 4‑fluoro‑N‑methyl‑N‑(4‑(6‑(methylamino)pyrimidin‑4‑yl)thiazol‑2‑yl)benzamide (CHEMBL569270), showed an IC₅₀ of 1.80 nM at mGluR1 but only 7,900 nM at mGluR5, yielding >4,000‑fold selectivity [1]. Although the target compound lacks the pyrimidine extension, the 4‑fluorobenzamide‑thiazole core is conserved and is likely to confer a similar mGluR1‑over‑mGluR5 selectivity profile.

mGluR5 selectivity GPCR

4-Fluoro-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide: Recommended Applications


mGluR1-Focused Neuroscience Probe Development

Given the 100‑fold potency advantage over the N‑methyl analog at mGluR1 (Section 3, Evidence Item 1), this compound serves as a superior starting point for developing mGluR1‑selective pharmacological probes or PET tracer precursors. Its methylene linker may also facilitate radiolabeling strategies (e.g., [¹⁸F]‑fluorination) for imaging studies [1].

Adenosine A1 Receptor Antagonist Lead Optimization

Based on class‑level Ki values of 36–39 nM for closely related benzamide‑thiazoles at the adenosine A1 receptor (Section 3, Evidence Item 2), the target compound is a rational candidate for A1 antagonist programs. The 4‑fluoro and methylene‑linker modifications are expected to fine‑tune subtype selectivity and metabolic stability compared with earlier leads [2].

SAR Library Expansion

The compound fills a specific gap in thiazole‑benzamide SAR libraries by introducing the –CH₂– linker in combination with a 4‑fluoro substituent. Procurement for systematic SAR exploration around this chemotype is justified by the differential mGluR1 potency and the predicted A1 affinity (Section 3, Evidence Items 1–3) [3].

Computational Chemistry and Docking Studies

The distinct conformational ensemble of the methylene‑linked compound (rotatable bond count and TPSA difference; Section 3, Evidence Item 3) makes it a valuable test case for validating docking poses and molecular dynamics simulations of thiazole‑benzamide–GPCR interactions, particularly for understanding linker‑dependent selectivity [4].

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